molecular formula C36H32N2O7 B12095164 (4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

Cat. No.: B12095164
M. Wt: 604.6 g/mol
InChI Key: DYQIPAXVYUBZHZ-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)- is a complex organic compound with a unique structure that includes a cyclopropane ring, an imidazolidinyl group, and a xanthene moiety

Preparation Methods

The synthesis of Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)- involves multiple steps. The synthetic route typically starts with the preparation of the cyclopropanecarboxylic acid derivative, followed by the introduction of the imidazolidinyl group and the xanthene moiety. The final step involves esterification with 4-methoxyphenol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with others, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinyl group and xanthene moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other cyclopropanecarboxylic acid derivatives and imidazolidinyl-xanthene esters. Compared to these compounds, Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C36H32N2O7

Molecular Weight

604.6 g/mol

IUPAC Name

(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C36H32N2O7/c1-42-23-13-11-22(12-14-23)21-38-34(40)36(37-35(38)41,30-19-28(30)33(39)44-25-17-15-24(43-2)16-18-25)20-29-26-7-3-5-9-31(26)45-32-10-6-4-8-27(29)32/h3-18,28-30H,19-21H2,1-2H3,(H,37,41)

InChI Key

DYQIPAXVYUBZHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OC7=CC=C(C=C7)OC

Origin of Product

United States

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